3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
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Overview
Description
3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Chlorophenyl Group: The chlorophenyl group can be synthesized through electrophilic halogenation of phenol with chlorine.
Oxadiazole Ring Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Coupling Reaction: The chlorophenyl group is then coupled with the oxadiazole ring using appropriate coupling agents and reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Similar structure but with a different position of the chlorine atom on the phenyl ring.
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Another positional isomer with the chlorine atom at a different position on the phenyl ring.
These compounds may have different biological activities and applications due to the variations in their molecular structures.
Properties
IUPAC Name |
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11-14-13-9(17-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWBGQGDYLWKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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